molecular formula C₁₅H₁₆N₂O₂ B1145758 3-Desbenzoyl-3-hydroxybenzyl Nepafenac CAS No. 1246956-18-2

3-Desbenzoyl-3-hydroxybenzyl Nepafenac

Cat. No. B1145758
CAS RN: 1246956-18-2
M. Wt: 256.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical procedures aimed at achieving precise molecular configurations. For instance, the synthesis of specific inhibitors like 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrates the complexity involved in designing molecules with specific biological activities (Uto et al., 2009). Such methodologies could be analogous to those required for synthesizing 3-Desbenzoyl-3-hydroxybenzyl Nepafenac.

Molecular Structure Analysis

Investigations into molecular structure are critical for understanding the behavior and reactivity of compounds. Studies on similar molecules, like bis(3-amino-1-hydroxybenzyl)diselenide, have revealed insights into their structural motifs and potential interactions, utilizing techniques like X-ray crystallography and NMR spectroscopy (Yadav et al., 2023). These methods are essential for dissecting the molecular structure of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac.

Chemical Reactions and Properties

The chemical reactivity and properties of a compound are pivotal in determining its utility and potential applications. The forced degradation of nepafenac under various conditions has been studied to understand its stability and reaction pathways, identifying degradation products and elucidating the compound's chemical behavior (Runje et al., 2016). This research can provide a foundation for predicting the reactions and stability of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac.

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and contribute to their application potential. While specific studies on 3-Desbenzoyl-3-hydroxybenzyl Nepafenac's physical properties were not found, analogous research on related compounds can offer insights into methodologies for assessing these characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with different agents, pH sensitivity, and redox potential, are critical for comprehensively understanding a compound's behavior in various environments. Analysis of nepafenac's degradation profile and the identification of novel degradation products provide valuable information on the chemical stability and transformation pathways of similar compounds (Aleo et al., 2020). Such studies are essential for elucidating the chemical properties of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac.

Scientific Research Applications

Stability and Degradation

  • Forced Degradation Studies: A study developed a novel stability-indicating UHPLC method for nepafenac, a related compound, under various stress conditions. This method could separate nepafenac and its impurities, including hydroxy-nepafenac, a possible related structure to 3-Desbenzoyl-3-hydroxybenzyl Nepafenac, indicating significant degradation under acid, base, and oxidative conditions (Runje et al., 2016).

Metabolism and Disposition

  • Metabolism in Rats and Hepatocytes: Another study investigated the metabolism of n-butyl-p-hydroxybenzoate in rats and rat and human hepatocytes. This research provides insights into the metabolic pathways of hydroxybenzoic acid derivatives, which could be relevant for understanding the metabolism of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac and its efficacy and safety profile (Mathews et al., 2013).

Synthesis and Antibacterial Activity

  • Synthesis and Antibacterial Activity: Research into the synthesis and antibacterial activity of novel 3-hydroxy benzoic acid derivatives highlights the potential for developing chemotherapeutic agents. This suggests that derivatives of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac might also possess useful biological activities (Satpute et al., 2018).

Anaerobic Metabolism

  • Anaerobic Metabolism by Bacteria: A study on the anaerobic metabolism of 3-hydroxybenzoate by the bacterium Thauera aromatica revealed insights into the biochemical pathways involved. Understanding such microbial interactions with hydroxybenzoic acid derivatives could be relevant for bioremediation processes or in designing biologically inspired synthetic pathways (Laempe & Schink, 2001).

Antioxidant and Anti-Inflammatory Applications

  • Evaluation of Antioxidant Properties: The antioxidant properties of bis(3-amino-1-hydroxybenzyl)diselenide were evaluated, suggesting potential therapeutic applications for related hydroxybenzyl compounds in managing oxidative stress and associated diseases (Yadav et al., 2023).

Mechanism of Action

Target of Action

The primary targets of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as COX-1 and COX-2 , play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

3-Desbenzoyl-3-hydroxybenzyl Nepafenac is a prodrug. After penetrating the cornea, it undergoes rapid bioactivation to amfenac, a potent non-steroidal anti-inflammatory drug (NSAID) that uniformly inhibits the activity of COX-1 and COX-2 . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain . The downstream effects include a reduction in the symptoms associated with inflammation, such as redness, swelling, and pain .

Pharmacokinetics

It is known that nepafenac, a related compound, rapidly crosses the cornea . The bioactivated form, amfenac, has a high affinity towards serum albumin proteins . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, the compound reduces the inflammatory response at the cellular level . This leads to a decrease in the symptoms associated with inflammation, such as redness, swelling, and pain .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 3-Desbenzoyl-3-hydroxybenzyl Nepafenac involves the conversion of Nepafenac to 3-Desbenzoyl-3-hydroxybenzyl Nepafenac through a series of chemical reactions.", "Starting Materials": [ "Nepafenac", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Nepafenac is dissolved in a mixture of ethyl acetate and methanol.", "Step 2: Sodium hydroxide solution is added to the mixture and the resulting solution is stirred for several hours.", "Step 3: The pH of the solution is adjusted to acidic using hydrochloric acid.", "Step 4: The solution is extracted with ethyl acetate and the organic layer is separated.", "Step 5: The organic layer is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is evaporated under reduced pressure to obtain 3-Desbenzoyl-3-hydroxybenzyl Nepafenac as a solid." ] }

CAS RN

1246956-18-2

Molecular Formula

C₁₅H₁₆N₂O₂

Molecular Weight

256.3

synonyms

2-Amino-3-(hydroxyphenylmethyl)-benzeneacetamide;  Nepafenac Impurity E;  2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl) Acetamide;  _x000B_

Origin of Product

United States

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